Cas no 856973-81-4 (4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine)

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine structure
856973-81-4 structure
Product Name:4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
Numero CAS:856973-81-4
MF:C9H15N5
MW:193.248900651932
MDL:MFCD11848424
CID:1036608
PubChem ID:25128833
Update Time:2025-05-20

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
    • 2-PYRIMIDINAMINE,4-(4-METHYL-1-PIPERAZINYL)-
    • 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine (ACI)
    • Pyrimidine, 2-amino-4-(4-methyl-1-piperazinyl)- (5CI)
    • [4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]amine
    • CHEMBL501882
    • 2-Pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
    • Z1255403787
    • US8796297, 13
    • DTXSID40648788
    • J-510315
    • SCHEMBL2166051
    • AKOS015942931
    • BDBM50361016
    • CS-0360116
    • 856973-81-4
    • DB-331697
    • 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
    • MDL: MFCD11848424
    • Inchi: 1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12)
    • Chiave InChI: XEKHYAPKOUIALX-UHFFFAOYSA-N
    • Sorrisi: N1(C2C=CN=C(N)N=2)CCN(C)CC1

Proprietà calcolate

  • Massa esatta: 193.13274550g/mol
  • Massa monoisotopica: 193.13274550g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 178
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.1
  • Superficie polare topologica: 58.3Ų

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM167507-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4 95%
1g
$632 2021-08-05
TRC
P998748-250mg
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
856973-81-4
250mg
$ 50.00 2022-06-03
TRC
P998748-500mg
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
856973-81-4
500mg
$ 65.00 2022-06-03
TRC
P998748-2.5g
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
856973-81-4
2.5g
$ 80.00 2022-06-03
Chemenu
CM167507-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
Y0979747-1g
2-Pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
856973-81-4 95%
1g
$835 2023-09-03
eNovation Chemicals LLC
Y0979747-5g
2-pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
856973-81-4 95%
5g
$1750 2025-02-19
A2B Chem LLC
AH75023-250mg
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4
250mg
$1257.00 2024-04-19
A2B Chem LLC
AH75023-1g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4
1g
$3090.00 2024-04-19
A2B Chem LLC
AH75023-5g
4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
856973-81-4
5g
$8424.00 2024-04-19

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Riferimento
Structure-Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands
Altenbach, Robert J.; et al, Journal of Medicinal Chemistry, 2008, 51(20), 6571-6580

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
2.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Riferimento
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  rt; 8 h, 110 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10 - 11, 0 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
3.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Riferimento
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Ethanol ;  10 min, 150 °C
Riferimento
Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation
Mehta, Naimee; et al, ACS Infectious Diseases, 2018, 4(4), 577-591

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Riferimento
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethanol ;  overnight, 80 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Riferimento
Structure-Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands
Altenbach, Robert J.; et al, Journal of Medicinal Chemistry, 2008, 51(20), 6571-6580

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Methanol ;  6 h, 90 °C
2.1 Reagents: Phosphorus oxychloride ;  rt; 8 h, 110 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10 - 11, 0 °C
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
4.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
4.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Riferimento
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Raw materials

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Preparation Products

Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti